3-tert-butyl-4-(2,6-diphenoxyphenyl)-2H-1,3-benzoxaphosphole
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Overview
Description
3-tert-butyl-4-(2,6-diphenoxyphenyl)-2H-1,3-benzoxaphosphole is a complex organic compound with the molecular formula C29H27O3P This compound is known for its unique structural features, which include a benzoxaphosphole core substituted with tert-butyl and diphenoxyphenyl groups
Preparation Methods
The synthesis of 3-tert-butyl-4-(2,6-diphenoxyphenyl)-2H-1,3-benzoxaphosphole typically involves multiple steps. One common synthetic route includes the reaction of 2,6-diphenoxybenzaldehyde with tert-butylphosphine oxide under specific conditions to form the desired benzoxaphosphole structure. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the stability of the intermediates and the final product .
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale applications. the synthesis in a laboratory setting can be scaled up with appropriate modifications to the reaction conditions and purification processes.
Chemical Reactions Analysis
3-tert-butyl-4-(2,6-diphenoxyphenyl)-2H-1,3-benzoxaphosphole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phosphole derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using reagents such as halogens or alkylating agents. These reactions typically require catalysts and specific conditions to achieve high yields.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce various functional groups onto the phenyl rings .
Scientific Research Applications
3-tert-butyl-4-(2,6-diphenoxyphenyl)-2H-1,3-benzoxaphosphole has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, where its unique structure can influence the reactivity and selectivity of metal complexes.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 3-tert-butyl-4-(2,6-diphenoxyphenyl)-2H-1,3-benzoxaphosphole involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its interactions with biological molecules, such as enzymes, can modulate their activity and influence cellular processes. The exact pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
3-tert-butyl-4-(2,6-diphenoxyphenyl)-2H-1,3-benzoxaphosphole can be compared with other benzoxaphosphole derivatives, such as:
3-tert-butyl-4-(2,6-diphenoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole: This compound has a similar structure but differs in the oxidation state of the phosphorus atom.
3-tert-butyl-4-(2,6-diphenoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole: This derivative includes a methyl group, which can influence its reactivity and properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it valuable for various research applications .
Properties
IUPAC Name |
3-tert-butyl-4-(2,6-diphenoxyphenyl)-2H-1,3-benzoxaphosphole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27O3P/c1-29(2,3)33-20-30-26-19-10-16-23(28(26)33)27-24(31-21-12-6-4-7-13-21)17-11-18-25(27)32-22-14-8-5-9-15-22/h4-19H,20H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXXWYLOBKSUEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P1COC2=CC=CC(=C21)C3=C(C=CC=C3OC4=CC=CC=C4)OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27O3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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